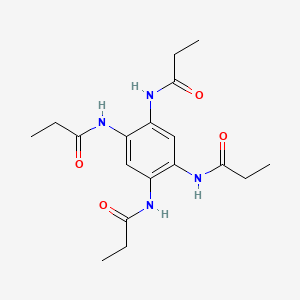

1,2,4,5-Tetrakis(propionylamino)benzene

Description

Historical Context of Poly-substituted Benzene (B151609) Derivatives in Advanced Chemical Research

The journey into the world of poly-substituted benzene derivatives began with the discovery of benzene itself by Michael Faraday in 1825. google.com The elucidation of its cyclic structure by August Kekulé in 1865 was a landmark moment in the history of organic chemistry, opening the door to understanding how this stable aromatic ring could be functionalized. google.com Early research focused on understanding the rules of electrophilic aromatic substitution and the directing effects of different functional groups.

Over time, the synthesis of benzene rings with multiple substituents became a sophisticated art, enabling the creation of molecules with tailored properties. chemeo.combath.ac.uk The strategic placement of functional groups on the benzene ring was found to profoundly influence the molecule's electronic properties, reactivity, and three-dimensional shape. chemeo.com This has been pivotal in numerous fields; for instance, many pharmaceuticals, agrochemicals, and polymers incorporate substituted benzene rings as a core structural motif. google.com The development of methods to create highly substituted benzenes, including those with four or more substituents, has been driven by the quest for advanced materials with unique optical, electronic, or self-assembly properties. nih.gov

Significance of Amide Functionalities in Organic Synthesis and Supramolecular Chemistry

The amide bond (-CO-NH-) is one of the most important functional groups in chemistry and biology. chemeo.com In organic synthesis, the formation of an amide bond is a reliable and widely used reaction, often employed to link molecular fragments in the synthesis of complex natural products and pharmaceuticals. researchgate.net Amide groups can also serve as directing groups or chiral auxiliaries in stereoselective reactions, highlighting their versatility in synthetic strategies. nih.gov

In the realm of supramolecular chemistry, the amide functionality is a powerful tool for designing and constructing large, ordered molecular assemblies. rsc.org The hydrogen on the nitrogen atom is a hydrogen-bond donor, while the carbonyl oxygen is a hydrogen-bond acceptor. This directional and strong hydrogen-bonding capability allows amide-containing molecules to self-assemble into well-defined structures such as tapes, sheets, and helices. nih.govresearchgate.net This predictable self-assembly is a cornerstone of crystal engineering and the development of new materials with programmed architectures. researchgate.net The stability and planarity of the amide bond, a result of resonance delocalization, further contribute to the rigidity and structural integrity of these supramolecular systems. sigmaaldrich.com

Overview of 1,2,4,5-Tetrasubstituted Benzene Platforms in Materials Science Development

The 1,2,4,5-substitution pattern on a benzene ring provides a unique platform for the design of functional molecules in materials science. This specific arrangement can lead to molecules with either a linear or an X-shaped geometry, depending on the nature and orientation of the substituents. This structural feature is highly valuable for the construction of polymers and frameworks with specific topologies.

For instance, 1,2,4,5-tetrasubstituted benzenes with reactive functional groups are used as monomers for the synthesis of high-performance polymers. A notable example is the use of 1,2,4,5-tetraaminobenzene in the production of poly(p-phenylene benzobisimidazole) (PBI), a polymer known for its exceptional thermal and chemical stability. google.com Furthermore, derivatives such as 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) serve as building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govsigmaaldrich.comrsc.org These porous materials have potential applications in gas storage, separation, and catalysis. The defined geometry of the 1,2,4,5-tetrasubstituted core dictates the structure of the resulting framework, allowing for the rational design of materials with desired properties.

Detailed Research Findings on 1,2,4,5-Tetrakis(propionylamino)benzene

While direct and extensive research on 1,2,4,5-Tetrakis(propionylamino)benzene is not widely published, its synthesis and properties can be inferred from the well-established chemistry of its constituent parts.

A plausible synthetic route to 1,2,4,5-Tetrakis(propionylamino)benzene would involve the acylation of 1,2,4,5-tetraaminobenzene. This precursor can be synthesized from 4,6-dinitro-m-dichlorobenzene through a two-step process of ammonolysis followed by catalytic hydrogenation. google.com The subsequent reaction of 1,2,4,5-tetraaminobenzene with an excess of a propionylating agent, such as propionyl chloride or propionic anhydride (B1165640), would yield the desired product.

The four propionylamino substituents would be expected to significantly influence the properties of the benzene ring. The amide groups are electron-donating through resonance, which would increase the electron density of the aromatic ring. However, the carbonyl groups are electron-withdrawing by induction. The interplay of these electronic effects would modulate the reactivity of the benzene ring.

Crucially, the presence of four amide groups provides multiple sites for hydrogen bonding. This would lead to strong intermolecular interactions, likely resulting in a high melting point and low solubility in non-polar solvents. In the solid state, 1,2,4,5-Tetrakis(propionylamino)benzene is expected to form an extensive hydrogen-bonding network, potentially leading to a highly ordered crystalline structure. These characteristics make it an interesting candidate for studies in crystal engineering and the formation of liquid crystals.

Below are interactive data tables summarizing the key information for the parent compound and related structures.

Table 1: Properties of 1,2,4,5-Substituted Benzene Derivatives

| Compound Name | Molecular Formula | Key Features | Potential Applications |

| 1,2,4,5-Tetraaminobenzene | C₆H₁₀N₄ | Four primary amine groups, strong hydrogen bond donor. | Monomer for high-performance polymers (e.g., PBI). google.com |

| 1,2,4,5-Tetrakis(bromomethyl)benzene | C₁₀H₁₀Br₄ | Four reactive bromomethyl groups. | Precursor for larger organic structures and ligands. sigmaaldrich.comchemicalbook.com |

| 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | C₃₄H₂₂O₈ | Four carboxylic acid groups, rigid structure. | Building block for MOFs and COFs. sigmaaldrich.comrsc.org |

| 1,2,4,5-Tetrakis(propionylamino)benzene | C₁₈H₂₆N₄O₄ | Four propionylamino groups, extensive hydrogen bonding capability. | Component for supramolecular assemblies, liquid crystals. |

Table 2: Spectroscopic and Physical Data (Predicted for Target Compound)

| Property | Predicted Value/Characteristic for 1,2,4,5-Tetrakis(propionylamino)benzene |

| Molecular Weight | 362.42 g/mol |

| Appearance | Likely a white or off-white crystalline solid. |

| Melting Point | Expected to be high due to strong intermolecular hydrogen bonding. |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water and non-polar solvents. |

| ¹H NMR Spectroscopy | Would show signals for the aromatic protons, the N-H protons of the amide groups, and the ethyl protons of the propionyl groups. |

| ¹³C NMR Spectroscopy | Would show distinct signals for the aromatic carbons, the carbonyl carbons, and the carbons of the ethyl groups. |

| Infrared Spectroscopy | Would exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching. |

Structure

3D Structure

Properties

CAS No. |

631869-09-5 |

|---|---|

Molecular Formula |

C18H26N4O4 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-[2,4,5-tris(propanoylamino)phenyl]propanamide |

InChI |

InChI=1S/C18H26N4O4/c1-5-15(23)19-11-9-13(21-17(25)7-3)14(22-18(26)8-4)10-12(11)20-16(24)6-2/h9-10H,5-8H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |

InChI Key |

UVIKRQAACCNUEU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1NC(=O)CC)NC(=O)CC)NC(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4,5 Tetrakis Propionylamino Benzene

Established Synthetic Routes to the Core Structure

The introduction of the four propionylamino groups onto the benzene (B151609) ring is most directly achieved through the amidation of 1,2,4,5-tetraaminobenzene or its stable salt forms.

Amidation Reactions Involving 1,2,4,5-Tetraaminobenzene and its Derivatives

The most common and direct method for the synthesis of 1,2,4,5-tetrakis(propionylamino)benzene is the acylation of 1,2,4,5-tetraaminobenzene. Due to the high reactivity and air sensitivity of the free tetraamine (B13775644), it is often used as its more stable tetrahydrochloride salt, 1,2,4,5-tetraaminobenzene tetrahydrochloride. cymitquimica.comsigmaaldrich.com The acylation can be carried out using either propionyl chloride or propionic anhydride (B1165640) as the propionylating agent.

A widely applicable method for this type of transformation is the Schotten-Baumann reaction, which involves the treatment of the amine with an acyl chloride in the presence of a base. researchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the formation of the amide product. A common choice for the base is an organic amine, such as pyridine, which can also function as the solvent. echemi.com Alternatively, an aqueous solution of a base like sodium hydroxide (B78521) can be used in a two-phase system.

In a typical procedure, 1,2,4,5-tetraaminobenzene tetrahydrochloride is suspended in a suitable solvent, such as pyridine. An excess of propionyl chloride is then added, often at a reduced temperature to control the initial exothermic reaction. The reaction mixture is subsequently stirred at room temperature or with gentle heating to ensure complete acylation of all four amino groups. The final product can then be isolated by precipitation upon addition of water, followed by filtration and purification.

Table 1: Representative Reaction Parameters for the Synthesis of 1,2,4,5-Tetrakis(propionylamino)benzene via Amidation

| Starting Material | Acylating Agent | Base/Solvent | Temperature | Reaction Time |

| 1,2,4,5-Tetraaminobenzene Tetrahydrochloride | Propionyl Chloride | Pyridine | 0°C to RT | 12-24 h |

| 1,2,4,5-Tetraaminobenzene | Propionic Anhydride | Pyridine | RT to 50°C | 6-12 h |

Alternative Chemical Transformations for Propionylamino Group Introduction

While direct acylation is the most straightforward route, other methods for forming amide bonds could theoretically be applied. For instance, coupling reactions between 1,2,4,5-tetraaminobenzene and propionic acid using a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), could be envisioned. However, these methods are more commonly employed in peptide synthesis and may be less efficient for the exhaustive acylation of a simple polyamine compared to the use of more reactive acylating agents like propionyl chloride.

Another potential, though less direct, approach involves the Curtius, Hofmann, or Schmidt rearrangement of a suitable precursor. For example, a tetra-acyl azide (B81097) derived from a benzene-1,2,4,5-tetracarboxylic acid derivative could undergo rearrangement to form the corresponding tetra-isocyanate, which could then be hydrolyzed to the tetraamine and subsequently propionylated. This multi-step approach is significantly more complex than direct amidation.

In the context of modifying proteins, propionylation using propionic anhydride is a common technique, and methods to reverse over-propionylation of serine, threonine, and tyrosine residues using hydroxylamine (B1172632) have been developed. d-nb.info While not a primary synthetic route to the title compound, this demonstrates the reactivity of propionic anhydride and provides a method for potential purification strategies if side reactions were to occur on a more complex substrate containing hydroxyl groups.

Precursor Chemistry and Intermediate Compounds

The successful synthesis of 1,2,4,5-tetrakis(propionylamino)benzene is highly dependent on the availability and purity of its key precursors.

Synthesis and Functionalization of 1,2,4,5-Substituted Benzene Starting Materials

The central precursor for the synthesis of 1,2,4,5-tetrakis(propionylamino)benzene is 1,2,4,5-tetraaminobenzene. A documented synthesis of its hydrochloride salt starts from 1,3-dichloro-4,6-dinitrobenzene (B1585067). researchgate.netgoogle.com This starting material undergoes a double ammonolysis reaction, followed by catalytic hydrogenation of the two nitro groups to yield the desired 1,2,4,5-tetraaminobenzene. researchgate.netgoogle.com The free base is then typically converted to the more stable tetrahydrochloride salt by treatment with hydrochloric acid. google.com

Alternative precursors for 1,2,4,5-tetrasubstituted benzenes include 1,2,4,5-tetrahalobenzenes. These compounds can potentially undergo nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent, followed by acylation. For instance, 2,4,5,6-tetrafluoroisophthalonitrile has been shown to react with diphenylamine (B1679370) in the presence of sodium hydride to produce 2,4,5,6-tetrakis(diphenylamino)-1,3-benzenedicarbonitrile, demonstrating the feasibility of substituting all four halogen atoms on a highly activated benzene ring. bath.ac.uk A similar strategy, if applied with a simpler amine and a suitable tetrahalobenzene, could provide an alternative route to a tetra-aminated benzene core.

The synthesis of other 1,2,4,5-tetrasubstituted benzenes, such as those derived from the copper-catalyzed dimerization of γ,δ-unsaturated ketones, has also been reported, highlighting the accessibility of this substitution pattern through various synthetic strategies. rsc.org

Optimization of Reaction Conditions and Reagent Selection for Propionylation

The efficiency of the propionylation of 1,2,4,5-tetraaminobenzene is influenced by several factors, including the choice of acylating agent, the base, the solvent, and the reaction temperature and duration.

Propionyl Chloride vs. Propionic Anhydride: Propionyl chloride is generally more reactive than propionic anhydride and is often preferred for the acylation of less nucleophilic amines or to ensure complete reaction. However, its high reactivity can also lead to more vigorous reaction conditions that may require careful temperature control. Propionic anhydride is a less aggressive acylating agent, which can sometimes offer better control over the reaction. d-nb.info In either case, a stoichiometric excess of the acylating agent is typically used to ensure that all four amino groups are propionylated.

Base Selection: When using propionyl chloride, a base is essential to neutralize the HCl byproduct. Pyridine is a common choice as it can serve as both a base and a solvent, and it is known to catalyze acylation reactions. echemi.com For reactions with propionic anhydride, a base is not strictly required as the byproduct is propionic acid, which is less detrimental to the reaction than HCl. However, a base may still be used to accelerate the reaction.

Solvent and Temperature: The choice of solvent depends on the solubility of the starting materials and reagents. Pyridine is effective when it also acts as the base. Other aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) could also be employed. The reaction is often initiated at a low temperature (e.g., 0 °C) to manage the initial exotherm, and then allowed to proceed at room temperature or with gentle heating to drive the reaction to completion.

Table 2: Research Findings on Acylation of Polyamines

| Study Focus | Key Findings | Reference |

| Propionylation of Histones | Propionic anhydride is an effective propionylating agent. Over-propionylation can be reversed with hydroxylamine. | d-nb.info |

| Synthesis of 1,2,4,5-Tetraaminobenzene HCl | A method starting from 1,3-dichloro-4,6-dinitrobenzene via ammonolysis and hydrogenation is established. | researchgate.netgoogle.com |

| Schotten-Baumann Reaction | A versatile method for acylating amines with acyl chlorides using a base to neutralize the acid byproduct. | researchgate.net |

| Role of Pyridine in Acylation | Pyridine acts as a base to neutralize HCl and can also serve as a nucleophilic catalyst. | echemi.com |

Structural Characterization and Conformational Analysis

Crystallographic Investigations and Solid-State Architecture

To understand the three-dimensional arrangement of molecules in the solid state, crystallographic techniques are essential.

Solution-Phase Structural Elucidation and Dynamics

Spectroscopic methods are vital for confirming the chemical structure and understanding the behavior of molecules in solution.

Spectroscopic Techniques for Structural Assignment (e.g., NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H protons of the amide groups, and the ethyl protons of the propionyl groups. The symmetry of the 1,2,4,5-substitution pattern would lead to a specific and predictable set of resonances.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would be used to identify the functional groups present. Key characteristic absorption bands would include the N-H stretching vibrations, the amide I band (primarily C=O stretching), and the amide II band (a mix of N-H bending and C-N stretching). Aromatic C-H and C=C stretching vibrations would also be observable.

Conformational Preferences and Fluxional Behavior in Various Solvents

In solution, the four propionylamino side chains would likely exhibit rotational freedom around the C-N bonds. The specific conformational preferences could be influenced by the choice of solvent, with different solvents potentially stabilizing different arrangements through hydrogen bonding or polarity effects. Techniques like variable-temperature NMR could be employed to study this dynamic or "fluxional" behavior, potentially revealing the energy barriers associated with the rotation of the side chains.

Supramolecular Chemistry and Self Assembly of 1,2,4,5 Tetrakis Propionylamino Benzene

Directed Hydrogen Bonding Arrays and Architectures

The presence of four propionylamino groups, each containing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), positions 1,2,4,5-tetrakis(propionylamino)benzene as a prime candidate for forming highly organized supramolecular structures through directed hydrogen bonding.

The specific 1,2,4,5-substitution pattern on the benzene (B151609) ring dictates the spatial orientation of the four propionylamino groups. This arrangement can lead to the formation of well-defined hydrogen-bonding motifs. It is anticipated that intermolecular hydrogen bonds would be the dominant force in the self-assembly process.

In analogous systems, such as 1,2,4,5-benzene tetraamides (B4A), density functional theory (DFT) calculations have shown that molecules can form dimers connected by four hydrogen bonds. acs.org This extensive hydrogen bonding network is a key driver for self-assembly. The geometry of these interactions is such that it promotes further stacking into one-dimensional columns. acs.org For 1,2,4,5-tetrakis(propionylamino)benzene, a similar propensity for forming extensive hydrogen-bonded arrays is expected, leading to predictable and stable supramolecular motifs.

Amide-amide hydrogen bonds are fundamental to the structure of proteins and many synthetic supramolecular polymers. The self-assembly of molecules like N-centred benzene-1,3,5-tricarboxamides (N-BTAs) into supramolecular polymers is driven by threefold intermolecular hydrogen bonding. nih.gov This demonstrates the power of amide groups to direct hierarchical assembly.

In the case of 1,2,4,5-tetrakis(propionylamino)benzene, the multiple amide groups are expected to facilitate a hierarchical self-assembly process. This begins with the formation of primary hydrogen-bonded structures, such as dimers or linear chains. These initial assemblies can then interact further to form more complex, higher-order structures. The cooperative nature of these hydrogen bonds would contribute significantly to the stability of the resulting assemblies. Studies on dynamic polyamide networks incorporating 1,2,4,5-benzene tetraamide (B4A) units have shown that these motifs act as both covalent cross-linkers and supramolecular stacking units, leading to materials with significantly enhanced mechanical properties due to this dual role. acs.orgnih.govnih.gov

Fabrication of Ordered Supramolecular Structures

The directional nature of the hydrogen bonds in 1,2,4,5-tetrakis(propionylamino)benzene is predicted to enable the fabrication of various ordered supramolecular architectures, from one-dimensional fibers to more complex three-dimensional networks.

The linear propagation of hydrogen-bonded chains is a common motif in the self-assembly of amide-containing molecules. For instance, in some cyclic imide derivatives, strong intermolecular O-H···O hydrogen bonds lead to the formation of one-dimensional zigzag chains. nih.gov Similarly, the structure of 1,4-bis(dihydroxymethyl)bicyclo[2.2.2]octane reveals the formation of infinite 1D chains through hydrogen bonding.

For 1,2,4,5-tetrakis(propionylamino)benzene, it is highly probable that the molecules will self-assemble into 1D fibers or ribbons. The planarity of the central benzene ring, coupled with the directional hydrogen bonds of the four propionylamino groups, would favor the formation of extended, tape-like or fibrillar structures. This is supported by findings on B4A, where the geometry of the hydrogen-bonded dimer promotes stacking into 1D columns. acs.org

Table 1: Predicted 1D Supramolecular Structures and Key Interactions

| Structure Type | Driving Interaction | Analogous System |

|---|---|---|

| Fibers | Intermolecular Amide-Amide Hydrogen Bonding | 1,2,4,5-Benzene tetraamide (B4A) acs.org |

The potential for 1,2,4,5-tetrakis(propionylamino)benzene to form 2D and 3D structures lies in the possibility of secondary interactions between the primary 1D assemblies. These could include weaker van der Waals forces, π-π stacking of the benzene rings, and additional, less geometrically optimal hydrogen bonds.

In related systems, such as co-crystals of benzene-1,2,4,5-tetracarboxylic acid with 4,4'-bipyridyl, the initial chain-of-rings motifs are further linked into a three-dimensional framework through C-H···O hydrogen bonds and aromatic π···π stacking interactions. researchgate.net This illustrates how a combination of strong and weak interactions can build up structural complexity. It is therefore plausible that the 1D fibers of 1,2,4,5-tetrakis(propionylamino)benzene could pack into 2D sheets, which might then stack to form 3D networks. The interplay between hydrogen bonding and π-π stacking would be crucial in determining the final architecture.

Inclusion Chemistry and Host-Guest Interactions

Molecules with a defined shape and multiple functional groups, such as 1,2,4,5-tetrakis(propionylamino)benzene, can potentially act as hosts for smaller guest molecules. The arrangement of the four propionylamino groups may create a cavity or a cleft suitable for binding guests.

A study on 1,2,4,5-tetrakis(phenylsulfonyl)benzene, a molecule with a similar quadrupedal substitution pattern, demonstrated its ability to form host-guest complexes with polar guest molecules like sulfolane (B150427) and cycloheptanone. nih.gov In these complexes, the host molecule adopts a specific conformation to accommodate the guest within voids in the crystalline lattice. nih.gov

Given these findings, it is conceivable that 1,2,4,5-tetrakis(propionylamino)benzene could also exhibit inclusion chemistry. The propionylamino groups could provide hydrogen bonding sites to interact with and orient guest molecules within a crystalline lattice. The size and polarity of the potential guest molecules would be critical factors in the formation and stability of such host-guest complexes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,4,5-Tetrakis(propionylamino)benzene |

| 1,2,4,5-Benzene tetraamide (B4A) |

| Benzene-1,3,5-tricarboxamides (BTAs) |

| Benzene-1,2,4,5-tetracarboxylic acid |

| 4,4'-Bipyridyl |

| 1,4-Bis(dihydroxymethyl)bicyclo[2.2.2]octane |

| 1,2,4,5-Tetrakis(phenylsulfonyl)benzene |

| Sulfolane |

Selective Complexation with Small Organic Molecules

A review of the scientific literature indicates that there are no specific studies focused on the selective complexation of 1,2,4,5-tetrakis(propionylamino)benzene with small organic molecules. While related host-guest systems involving other multi-armed aromatic compounds have been reported to form inclusion complexes with polar guest molecules, this specific application has not been documented for the title compound or its immediate tetra-amide analogs. nih.gov

Applications in Molecular Recognition and Separation Science

Currently, there is no available research detailing the application of 1,2,4,5-tetrakis(propionylamino)benzene in the fields of molecular recognition or separation science. The potential for such applications exists in principle, given that self-assembled supramolecular structures can create specific binding pockets or porous materials. However, the scientific literature has not yet reported any experimental work or theoretical studies exploring the use of this particular compound for such purposes. General concepts in separation science do utilize amphiphilic self-assembly, but specific data for 1,2,4,5-tetrakis(propionylamino)benzene is absent. tue.nl

Interactive Data Table: Supramolecular Interaction Parameters for Analogous Benzene Tetraamide (B4A) Systems

| Interaction Type | Technique | Observed Parameter | Value | Reference |

|---|---|---|---|---|

| π-π Stacking | Wide-Angle X-ray Scattering (WAXS) | Inter-ring stacking distance | 0.38 nm | nih.gov |

| Hydrogen Bonding | Infrared (IR) Spectroscopy | Amide I band (strongly H-bonded) | ~1630 cm⁻¹ | nih.govacs.org |

| Hydrogen Bonding | Infrared (IR) Spectroscopy | Amide II band (strongly H-bonded) | ~1550 cm⁻¹ | acs.org |

| Hydrogen Bonding | Infrared (IR) Spectroscopy | N-H stretch (strongly H-bonded) | ~3310 cm⁻¹ | nih.govacs.org |

| Dimer Interaction | Density Functional Theory (DFT) | Number of intermolecular H-bonds | 4 | nih.govacs.org |

Coordination Chemistry and Metal Organic Systems Involving 1,2,4,5 Tetrakis Propionylamino Benzene

1,2,4,5-Tetrakis(propionylamino)benzene as a Multidentate Ligand

The molecular architecture of 1,2,4,5-Tetrakis(propionylamino)benzene, featuring four propionylamino groups symmetrically disposed on a central benzene (B151609) ring, inherently suggests its potential to function as a multidentate ligand. Such ligands are crucial in coordination chemistry as they can form multiple bonds with a central metal ion, leading to stable and structurally diverse complexes.

Chelation and Bridging Modes through Amide Oxygen and Nitrogen Atoms

The amide group is a classic example of an ambidentate ligand, meaning it has two potential donor atoms: the oxygen of the carbonyl group and the nitrogen atom. The primary mode of coordination for amides to metal ions is through the carbonyl oxygen atom. This preference is attributed to the higher electronegativity and greater accessibility of the lone pairs on the oxygen. Coordination through the amide nitrogen is less common as the nitrogen lone pair is often delocalized due to resonance with the carbonyl group, making it less available for donation to a metal center.

In the context of 1,2,4,5-Tetrakis(propionylamino)benzene, the four amide functionalities could engage in several coordination modes:

Chelation: A single ligand molecule could use two or more of its donor sites to bind to a single metal ion, forming a chelate ring. For example, two adjacent propionylamino groups could potentially coordinate to a metal center, although steric hindrance might influence the feasibility of such an interaction.

Bridging: More likely, the molecule would act as a bridging ligand, connecting multiple metal centers. Each of the four propionylamino groups could coordinate to a different metal ion, leading to the formation of extended one-, two-, or three-dimensional networks. This bridging capability is fundamental to the construction of coordination polymers.

The flexibility of the propionyl groups could also play a role in accommodating the geometric preferences of different metal ions.

Table 1: Potential Coordination Modes of the Amide Group in 1,2,4,5-Tetrakis(propionylamino)benzene

| Coordination Site | Description | Potential Outcome |

| Carbonyl Oxygen | The most probable coordination site due to the high electron density and accessibility of the lone pairs. | Formation of stable metal-oxygen bonds, leading to chelation or bridging. |

| Amide Nitrogen | Less common due to the delocalization of the nitrogen lone pair. May occur with specific metals or under certain reaction conditions. | Could lead to alternative structural motifs and electronic properties in the resulting complexes. |

Structural Diversity of Resultant Metal Complexes and Coordination Polymers

The combination of a rigid aromatic core (the benzene ring) and four flexible coordinating arms (the propionylamino groups) in 1,2,4,5-Tetrakis(propionylamino)benzene suggests that it could give rise to a wide variety of metal complexes and coordination polymers. The final structure of such a system would be dependent on several factors:

The nature of the metal ion: Different metal ions have distinct coordination numbers, preferred geometries (e.g., octahedral, tetrahedral, square planar), and affinities for oxygen or nitrogen donors. libretexts.org

The solvent system: The solvent can influence the solubility of the reactants and can sometimes participate in the coordination sphere of the metal ion.

Reaction conditions: Temperature and pressure can affect the thermodynamic and kinetic outcomes of the self-assembly process.

Theoretically, the ligand could lead to discrete polynuclear complexes, where a few metal ions are bridged by the ligand, or it could form extended coordination polymers with repeating structural units.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Cages

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The potential for 1,2,4,5-Tetrakis(propionylamino)benzene to be used as a building block in MOFs is significant, primarily due to its multiple coordinating groups and the potential for functionalization.

Rational Design and Synthesis of Amide-Functionalized MOFs

Amide-functionalized MOFs are of particular interest because the amide groups can enhance the interaction of the framework with guest molecules, such as carbon dioxide, through hydrogen bonding. This can lead to improved gas storage and separation properties. The general approach to designing such MOFs involves the use of organic linkers that possess both coordinating groups (to bind to the metal centers) and the desired functional groups (in this case, amides).

While 1,2,4,5-Tetrakis(propionylamino)benzene itself might not have the typical carboxylate or azolate groups used in many common MOFs, its amide groups could potentially coordinate directly to metal centers to form a novel class of amide-based MOFs. Alternatively, the molecule could be chemically modified to include traditional coordinating groups while retaining the amide functionalities.

The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent to promote the crystallization of the framework. samipubco.com

Methodologies for Incorporating the Compound into Porous Architectures

There are several hypothetical strategies for incorporating a ligand like 1,2,4,5-Tetrakis(propionylamino)benzene into porous architectures:

Direct Synthesis: As mentioned, the ligand could be directly reacted with metal salts under conditions that favor the formation of a porous, crystalline network. The choice of metal and reaction conditions would be critical to control the topology and porosity of the resulting MOF.

Mixed-Linker Approach: The ligand could be used in conjunction with other, more conventional linkers to create mixed-linker MOFs. researchgate.net This strategy allows for the tuning of the framework's properties by combining the functionalities of different organic building blocks.

Post-Synthetic Modification (PSM): A pre-existing MOF with reactive sites could be functionalized with a molecule derived from 1,2,4,5-Tetrakis(propionylamino)benzene. This is a powerful method for introducing new functionalities into a framework without having to re-design the entire synthesis from scratch.

The inherent porosity and the presence of functional amide groups in MOFs constructed from this ligand could make them promising candidates for applications in gas storage, catalysis, and sensing.

Although there is a current void in the experimental literature concerning the coordination chemistry of 1,2,4,5-Tetrakis(propionylamino)benzene, a theoretical analysis based on established chemical principles suggests a rich potential for this compound as a versatile multidentate ligand. Its ability to act as a chelating and, more likely, a bridging ligand through its amide oxygen atoms could lead to a diverse array of metal complexes and coordination polymers. Furthermore, its potential as a functional linker in the design of new Metal-Organic Frameworks is considerable, offering the prospect of materials with tailored properties for various applications. Future experimental investigation into this promising molecule is warranted to unlock its full potential in the realm of supramolecular and materials chemistry.

Polymer Science and Material Design Principles

1,2,4,5-Tetrakis(propionylamino)benzene as a Monomer or Cross-Linking Agent

The molecular architecture of 1,2,4,5-tetrakis(propionylamino)benzene, featuring four reactive propionylamino groups, positions it as a highly effective monomer and cross-linking agent. These functional groups provide multiple sites for polymerization reactions, enabling the construction of complex and highly interconnected macromolecular structures.

Condensation Polymerization for High-Performance Materials

The propionylamino groups on the benzene (B151609) ring are capable of participating in condensation polymerization reactions. For instance, under appropriate conditions, the amide linkages can be hydrolyzed to yield 1,2,4,5-benzenetetraamine, which can then be reacted with dicarboxylic acids or their derivatives to form high-performance polyamides. The resulting polymers would be expected to exhibit exceptional thermal stability and mechanical strength, characteristic of aramids, due to the rigid benzene core and the strong intermolecular hydrogen bonding between the amide linkages.

Analogous tetra-functionalized benzene monomers, such as 1,2,4,5-tetrakis(4-formylphenyl)benzene, are utilized in the synthesis of Covalent Organic Frameworks (COFs) through condensation reactions. ossila.com These reactions, typically forming imine or enamine linkages, result in crystalline, porous materials with high surface areas and ordered structures. ossila.comchemicalbook.com Similarly, 1,2,4,5-tetrakis(propionylamino)benzene could serve as a building block for novel COFs or other porous organic polymers, with the potential for applications in gas storage, separation, and catalysis. chemicalbook.com

Engineering of Network Polymers and Macromolecular Architectures

The tetra-functional nature of 1,2,4,5-tetrakis(propionylamino)benzene makes it an ideal candidate for engineering complex network polymers. By controlling the reaction stoichiometry and conditions, it is possible to create materials with varying degrees of cross-linking, from linear or branched polymers to densely cross-linked three-dimensional networks.

A pertinent example is the behavior of 1,2,4,5-benzene tetraamide (B4A) derivatives in dynamic polyamide networks. In these systems, the B4A unit functions as both a dynamic covalent cross-linker and a supramolecular stacking motif. nih.gov This dual role leads to materials with significantly enhanced mechanical properties, such as a rubbery plateau modulus that can be up to 20 times higher than that of comparable networks lacking the stacking interaction. nih.gov The ability of the benzene tetraamide core to form ordered stacks through hydrogen bonding and π-π interactions demonstrates the profound influence of the monomer's structure on the final properties of the network polymer. nih.gov This principle can be directly extended to 1,2,4,5-tetrakis(propionylamino)benzene, where the four amide groups can similarly engage in extensive hydrogen bonding, leading to highly organized and robust network architectures.

The table below outlines the potential functionalities of 1,2,4,5-tetrakis(propionylamino)benzene in polymer synthesis, drawing parallels with structurally similar compounds.

| Feature | 1,2,4,5-Tetrakis(propionylamino)benzene (Predicted) | Analogous Compound (1,2,4,5-benzene tetraamide) |

| Role in Polymerization | Monomer, Cross-linking agent | Dynamic covalent cross-linker nih.gov |

| Functional Groups | Four propionylamino groups | Four amide groups nih.gov |

| Bonding Potential | Hydrogen bonding, π-π stacking | Extensive hydrogen bonding and stacking nih.gov |

| Resulting Network | Highly cross-linked, potentially ordered | Dynamic covalent network with high modulus nih.gov |

Morphological Control and Processing of Derived Materials

The morphology of materials derived from 1,2,4,5-tetrakis(propionylamino)benzene is intrinsically linked to its molecular structure and the processing techniques employed. The inherent self-assembly capabilities of this molecule can be harnessed to create materials with controlled macroscopic forms and functions.

Techniques for Material Processing (e.g., thin film deposition, electrospinning)

The processability of polymers derived from 1,2,4,5-tetrakis(propionylamino)benzene will depend on their solubility and thermal properties. For soluble polymers, techniques such as spin coating or drop casting could be used to create thin films. For instance, Covalent Organic Frameworks, which are often insoluble powders, have been processed into thin films that can be integrated into devices like field-effect transistors. nih.gov

Electrospinning is another viable technique for processing these polymers into nanofibers. This method is particularly suitable for creating materials with high surface area-to-volume ratios, which is advantageous for applications in filtration, sensing, and tissue engineering. The ability to form uniform fibers will be influenced by the polymer's solution viscosity and surface tension, which are in turn dictated by the molecular weight and intermolecular interactions of the polymer chains.

Influence of Molecular Self-Assembly on Macroscopic Morphology

The symmetrical arrangement of the four propionylamino groups on the benzene ring is expected to drive molecular self-assembly through a combination of hydrogen bonding and π-π stacking interactions. This behavior is well-documented for similar molecules, such as benzene-1,2,4,5-tetrol, which forms extended hydrogen-bonded networks and π-π stacks in the solid state. nih.govresearchgate.net

In polymers derived from 1,2,4,5-tetrakis(propionylamino)benzene, these non-covalent interactions can lead to the formation of ordered domains within the material, acting as physical cross-links and reinforcing the polymer network. This is clearly demonstrated in dynamic polyamide networks based on 1,2,4,5-benzene tetraamide, where the stacking of the B4A units results in a significant increase in the material's stiffness. nih.gov The presence of a diffraction peak in wide-angle X-ray scattering (WAXS) for these materials confirms the ordered stacking of the benzene rings with a characteristic distance of 0.38 nm. nih.gov

This self-assembly behavior can be harnessed to control the macroscopic morphology of the material, leading to the formation of liquid crystalline phases, self-healing materials, or materials with anisotropic mechanical or optical properties. The table below summarizes the expected impact of molecular self-assembly on the properties of materials derived from 1,2,4,5-tetrakis(propionylamino)benzene.

| Property | Influence of Self-Assembly | Supporting Evidence from Analogues |

| Mechanical Strength | Increased modulus and stiffness due to physical cross-linking from ordered domains. | 20-fold higher rubbery plateau modulus in stacked B4A networks. nih.gov |

| Thermal Stability | Enhanced stability due to strong intermolecular forces. | High thermal stability of aramids. |

| Morphology | Formation of ordered structures, potential for liquid crystallinity. | Ordered columnar mesophase observed in benzene 1,2,4,5-tetradecanamide. nih.gov |

| Anisotropy | Directional alignment of stacked structures can lead to anisotropic properties. | Nematic and discotic liquid crystals from 1,2,4,5-tetrabromobenzene. wikipedia.org |

Theoretical and Computational Studies of 1,2,4,5 Tetrakis Propionylamino Benzene

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on solving the Schrödinger equation, are employed to determine the electronic structure and energetic properties of a molecule. For 1,2,4,5-tetrakis(propionylamino)benzene, these calculations can elucidate the distribution of electrons, the nature of its molecular orbitals, and predict its reactivity.

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic properties of 1,2,4,5-tetrakis(propionylamino)benzene are governed by the interplay between the aromatic benzene (B151609) core and the four propionylamino substituents. The amide groups (-NHCO-CH₂CH₃) are known to be electron-donating through resonance, yet the carbonyl oxygen introduces significant electronegativity.

Quantum chemical methods like Density Functional Theory (DFT) are well-suited to model such systems. DFT calculations can predict the geometry of the molecule, including bond lengths, bond angles, and dihedral angles, revealing the most stable conformation of the propionylamino groups relative to the benzene ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In 1,2,4,5-tetrakis(propionylamino)benzene, the HOMO is expected to be delocalized across the π-system of the benzene ring and the nitrogen atoms of the amide groups, reflecting its electron-rich nature. The LUMO, conversely, would likely have significant contributions from the carbonyl carbons, indicating these sites as potential electron acceptors. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis , often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. It is anticipated that the nitrogen and oxygen atoms will carry partial negative charges due to their high electronegativity, while the carbonyl carbons and the hydrogen atoms of the N-H groups will be partially positive. This charge distribution is fundamental to understanding intermolecular interactions, particularly hydrogen bonding.

| Parameter | Predicted Characteristic for 1,2,4,5-Tetrakis(propionylamino)benzene |

| HOMO | Delocalized over the benzene ring and amide nitrogen atoms |

| LUMO | Primarily located on the carbonyl carbons |

| HOMO-LUMO Gap | Moderate, suggesting potential for chemical reactivity |

| Charge on N atoms | Partially negative |

| Charge on O atoms | Partially negative |

| Charge on C=O carbons | Partially positive |

| Charge on N-H hydrogens | Partially positive |

This table presents predicted characteristics based on the general principles of quantum chemistry as applied to aromatic amides. Specific values would require dedicated DFT calculations.

Reaction Mechanism Predictions and Energy Landscapes

Quantum chemical calculations can be used to model the pathways of chemical reactions involving 1,2,4,5-tetrakis(propionylamino)benzene. By calculating the energies of reactants, transition states, and products, a detailed reaction energy landscape can be constructed. This allows for the prediction of the most favorable reaction pathways and the calculation of activation energies.

For instance, the reactivity of the N-H protons in acidic or basic conditions, or electrophilic aromatic substitution on the benzene ring, could be investigated. The calculations would help identify which positions on the benzene ring (if any) are most susceptible to electrophilic attack, despite the presence of four substituents. Furthermore, the mechanism of amide hydrolysis could be computationally explored.

Molecular Dynamics and Simulations of Self-Assembly Processes

While quantum chemistry provides a detailed picture of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This is particularly relevant for understanding how 1,2,4,5-tetrakis(propionylamino)benzene molecules interact with each other and with a solvent, leading to self-assembly.

Modeling Intermolecular Interactions and Hydrogen Bonding Dynamics

The self-assembly of 1,2,4,5-tetrakis(propionylamino)benzene is expected to be driven by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking . Each molecule has four N-H groups that can act as hydrogen bond donors and four C=O groups that can act as hydrogen bond acceptors. This high density of hydrogen bonding sites suggests a strong propensity for forming extended networks.

MD simulations, using a force field that accurately describes these interactions, can model the dynamics of hydrogen bond formation and breakage. These simulations can reveal the preferred hydrogen bonding patterns and the lifetimes of these bonds. For example, studies on related benzene tetraamides have shown that extensive hydrogen bonding can lead to the formation of one-dimensional columnar stacks. acs.orgnih.gov It is highly probable that 1,2,4,5-tetrakis(propionylamino)benzene would exhibit similar behavior.

Predicting Aggregation Behavior and Phase Transitions

By simulating a large number of 1,2,4,5-tetrakis(propionylamino)benzene molecules in a solvent, MD simulations can predict how they will aggregate. These simulations can show the formation of dimers, oligomers, and larger-scale structures. The morphology of these aggregates, whether they form fibers, sheets, or other structures, can be visualized and analyzed.

Furthermore, by performing simulations at different temperatures, it is possible to predict phase transitions. For example, one could observe the temperature at which a self-assembled structure dissolves or undergoes a conformational change. Molecular dynamics simulations on aromatic amide foldamers have demonstrated their ability to model the stability of helical structures at various temperatures. acs.orgnih.gov

| Interaction Type | Key Features for 1,2,4,5-Tetrakis(propionylamino)benzene | Computational Method |

| Hydrogen Bonding | Multiple donor (N-H) and acceptor (C=O) sites per molecule, leading to strong, directional interactions. | Molecular Dynamics (MD) |

| π-π Stacking | Interaction between the electron-rich benzene cores, contributing to the stability of aggregates. | MD, Quantum Chemistry |

| Van der Waals Forces | Non-specific attractive forces between the alkyl chains of the propionyl groups. | Molecular Dynamics (MD) |

This table summarizes the key intermolecular interactions expected to govern the self-assembly of 1,2,4,5-tetrakis(propionylamino)benzene and the computational methods used to study them.

Future Research Directions and Potential Applications in Advanced Chemistry

Development of Novel Synthetic Methodologies and Scalable Production

The foundational step for any future research is the establishment of a reliable and efficient synthesis for 1,2,4,5-Tetrakis(propionylamino)benzene. A logical starting point would be the acylation of 1,2,4,5-tetraaminobenzene.

Hypothetical Synthetic Pathway: The most direct route would likely involve the reaction of 1,2,4,5-tetraaminobenzene with an acylating agent such as propionyl chloride or propionic anhydride (B1165640) in the presence of a suitable base to neutralize the HCl or propionic acid byproduct.

| Reactant 1 | Reactant 2 | Potential Solvent | Potential Base | Hypothetical Product |

| 1,2,4,5-Tetraaminobenzene | Propionyl Chloride | Tetrahydrofuran (THF) | Pyridine or Triethylamine | 1,2,4,5-Tetrakis(propionylamino)benzene |

| 1,2,4,5-Tetraaminobenzene | Propionic Anhydride | Dimethylformamide (DMF) | None required or mild base | 1,2,4,5-Tetrakis(propionylamino)benzene |

Future research would need to focus on optimizing reaction conditions—including temperature, reactant stoichiometry, and purification methods—to achieve high yields and purity. For scalable production, investigating alternative, more cost-effective acylating agents and developing a process that minimizes solvent waste and simplifies product isolation would be crucial. Green chemistry principles, such as using catalytic methods or solvent-free conditions, could also be explored.

Exploration of Hybrid Materials and Composites

The hydrogen-bonding capabilities of the four amide groups could make 1,2,4,5-Tetrakis(propionylamino)benzene an excellent building block for new materials.

Self-Assembled Gels: The molecule could potentially act as a low-molecular-weight gelator, forming supramolecular gels in specific solvents through hydrogen-bond-driven self-assembly. Research would involve testing its gelation ability in a wide range of organic solvents and characterizing the resulting gel-phase materials.

Polymer Composites: Incorporating the compound as a functional filler into polymer matrices could enhance properties like thermal stability or mechanical strength. The amide groups could form strong interactions with polar polymers, leading to well-dispersed and effective composites.

Coordination Polymers and Frameworks: While the amide groups themselves are not typically strong metal binders, the oxygen atoms could coordinate with certain metal ions. Furthermore, derivatives of the parent compound, where the propionyl groups are further functionalized with stronger chelating units, could be used to construct metal-organic frameworks (MOFs) or coordination polymers. Research in this area would parallel work done with tetracarboxylate linkers like 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062). nih.govrsc.orgsigmaaldrich.com

Advanced Characterization Techniques for Complex Supramolecular Assemblies

Should 1,2,4,5-Tetrakis(propionylamino)benzene be successfully synthesized and found to form higher-order structures, advanced characterization would be essential.

Solid-State Analysis: Single-crystal X-ray diffraction would be the definitive method to understand its molecular conformation and the intricate hydrogen-bonding networks in the solid state. This would provide insight into how the molecules pack and interact, which is fundamental to designing materials. Similar analyses have been crucial for understanding related structures like 1,2,4,5-tetrakis(phenylsulfonyl)benzene. nih.gov

Spectroscopic Methods: Fourier-Transform Infrared (FTIR) and Raman spectroscopy would be vital for confirming the presence of amide functional groups and studying the strength and nature of the hydrogen bonds (e.g., N-H stretching and C=O stretching frequencies). Nuclear Magnetic Resonance (NMR) spectroscopy in solution would confirm the chemical structure, while solid-state NMR could probe the local environment and dynamics within self-assembled structures.

Microscopy: For visualizing supramolecular assemblies like gels or nanofibers, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be employed.

Computational Design and Predictive Modeling for New Materials

Computational chemistry could play a significant role in predicting the properties and behavior of 1,2,4,5-Tetrakis(propionylamino)benzene before extensive lab work is undertaken.

Conformational Analysis: Density Functional Theory (DFT) calculations could predict the most stable conformation of the molecule, including the orientation of the propionylamino groups relative to the benzene (B151609) ring.

Intermolecular Interactions: Molecular dynamics (MD) simulations could model the self-assembly process, predicting how multiple molecules would interact and aggregate in different solvent environments. This could help identify promising conditions for forming ordered structures.

Property Prediction: Computational models could be used to predict electronic properties, such as the HOMO-LUMO gap, and potential mechanical properties of materials formed from this molecule. This approach is widely used in materials discovery. mdpi.commit.edu

Diversification of Amide-Based Functionalization for Tailored Performance

The true potential of this compound may lie in its use as a scaffold for further functionalization. The propionyl groups offer a site for chemical modification.

Chain Extension and Branching: The alkyl chains of the propionyl groups could be lengthened or branched (e.g., using isobutyryl or pivaloyl groups) to tune the solubility and packing of the molecules. This could influence whether the molecules form crystals, liquid crystals, or amorphous solids.

Terminal Functionalization: Introducing functional groups at the end of the amide chains could impart specific properties. For example, adding terminal azide (B81097) or alkyne groups would allow for "click" chemistry, enabling the molecule to be easily attached to polymers or surfaces. Incorporating fluorinated chains could lead to materials with hydrophobic and oleophobic properties. The synthesis of various amide-functionalized molecules is a well-established field that could provide methodological inspiration. nih.gov

This systematic diversification would allow for the creation of a family of related compounds with properties tailored for specific applications, from electronics to coatings to biomedical materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.